1-Bromo-2-(difluoromethoxy)benzene

Medicinal Chemistry Physicochemical Profiling Fluorine Chemistry

1-Bromo-2-(difluoromethoxy)benzene (CAS 175278-33-8) is an ortho-substituted bromoarene bearing a difluoromethoxy (–OCHF₂) group, classified as a polyfluoroalkoxy-substituted aryl bromide. With molecular formula C₇H₅BrF₂O and molecular weight 223.01 g·mol⁻¹, it serves as a bifunctional intermediate: the bromine atom enables palladium-catalyzed cross-coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig, direct C–H arylation), while the –OCHF₂ group imparts distinct conformational lipophilicity and metabolic profile tuning absent in fixed-lipophilicity –OCF₃ or non-fluorinated –OCH₃ analogs.

Molecular Formula C7H5BrF2O
Molecular Weight 223.01 g/mol
CAS No. 175278-33-8
Cat. No. B065682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2-(difluoromethoxy)benzene
CAS175278-33-8
Molecular FormulaC7H5BrF2O
Molecular Weight223.01 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)OC(F)F)Br
InChIInChI=1S/C7H5BrF2O/c8-5-3-1-2-4-6(5)11-7(9)10/h1-4,7H
InChIKeyVHEICCMNYWNFQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-2-(difluoromethoxy)benzene (CAS 175278-33-8): Ortho-Difluoromethoxy Bromoarene Building Block for Fluorinated API and Agrochemical Synthesis


1-Bromo-2-(difluoromethoxy)benzene (CAS 175278-33-8) is an ortho-substituted bromoarene bearing a difluoromethoxy (–OCHF₂) group, classified as a polyfluoroalkoxy-substituted aryl bromide [1]. With molecular formula C₇H₅BrF₂O and molecular weight 223.01 g·mol⁻¹, it serves as a bifunctional intermediate: the bromine atom enables palladium-catalyzed cross-coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig, direct C–H arylation), while the –OCHF₂ group imparts distinct conformational lipophilicity and metabolic profile tuning absent in fixed-lipophilicity –OCF₃ or non-fluorinated –OCH₃ analogs [2]. Commercially available at ≥97% purity, this compound functions as a key precursor for KRAS G12D inhibitors, JAK3 inhibitors, and PDE4D-targeting agents .

1
Ortho-bromoarene for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, direct arylation)
2
Installs –OCHF₂ group as a conformational lipophilicity modulator in fluorinated APIs
Distinct from fixed-lipophilicity –OCF₃ or non-fluorinated –OCH₃ analogs
3
Key precursor for KRAS G12D, JAK3, and PDE4D inhibitor scaffolds

Why 1-Bromo-2-(difluoromethoxy)benzene Cannot Be Replaced by Other Polyfluoroalkoxy or Non-Fluorinated Bromoarenes in Medicinal Chemistry Synthesis


Ortho-substituted bromoarenes with different alkoxy groups (–OCHF₂, –OCF₃, –OCH₃, –OCH₂F) exhibit physically measurable and functionally consequential differences in lipophilicity (ΔLogP up to ~1.2 units), conformational behavior, electronic character, and metabolic stability in downstream products [1]. The ortho-difluoromethoxy isomer further differs from its meta-difluoromethoxy positional isomer (CAS 262587-05-3) in boiling point (~85 °C vs. 196–197 °C), density (1.582 vs. 1.585 g·mL⁻¹), and steric environment during cross-coupling, rendering simple substitution scientifically invalid for applications requiring controlled physicochemical tuning or reproducible catalytic performance . The evidence below quantifies these differentiation dimensions.

Analog mismatch –OCF₃ or –OCH₃ analogs lack the environment-adaptive lipophilicity of –OCHF₂, altering downstream ADME profiles.
Isomer mismatch meta-OCHF₂ isomer (CAS 262587-05-3) differs in boiling point and steric environment, which may shift cross-coupling performance.
Reactivity context –OCHF₂ can act as a pseudohalogen under forcing conditions; –OCF₃ and –OCH₃ analogs do not exhibit this behavior.

Quantitative Head-to-Head Evidence for 1-Bromo-2-(difluoromethoxy)benzene vs. Closest Analogs: Reactivity, Physicochemical, and Application-Specific Differentiation


Conformational Lipophilicity Modulation: –OCHF₂ as an Environmental Polarity Adaptor vs. Fixed-Lipophilicity –OCF₃

The difluoromethoxy group (–OCHF₂) on the target compound enables reversible interconversion between a highly lipophilic and a polar conformation in response to changes in the molecular environment, a property absent in the permanently lipophilic trifluoromethoxy (–OCF₃) analog and the non-fluorinated methoxy (–OCH₃) analog [1]. This conformational adaptability translates into a measured XLogP3 of 3.8 for the target compound [2], compared with ~3.8–4.2 for the –OCF₃ ortho analog (1-bromo-2-(trifluoromethoxy)benzene) and ~3.08 for the –OCH₃ ortho analog (2-bromoanisole) . While the calculated LogP (3.05050) appears similar across alkoxy-substituted bromoarenes, the key differentiator is the dynamic range of the –OCHF₂ group: it can lower effective lipophilicity in polar microenvironments by adopting a polar conformation, a feature the –OCF₃ group cannot replicate [1].

Conformational Lipophilicity
Class-level inference
–OCHF₂ interconverts between lipophilic and polar conformations; XLogP3 = 3.8. –OCF₃ and –OCH₃ exhibit fixed lipophilicity.
Supports tunable permeability and solubility
Data to verify; class-level inference from bond vector analysis
Medicinal Chemistry Physicochemical Profiling Fluorine Chemistry

Pd-Catalyzed Miyaura Borylation Yield: 90.2% Isolated Yield for Boronic Pinacol Ester Formation from 1-Bromo-2-(difluoromethoxy)benzene

When subjected to Pd(dppf)Cl₂·CH₂Cl₂-catalyzed Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) in 1,4-dioxane at 85 °C for 16 h under inert atmosphere, 1-bromo-2-(difluoromethoxy)benzene (1.0 g, 4.5 mmol) was converted to 2-(difluoromethoxy)phenylboronic acid pinacol ester in 90.2% isolated yield after silica gel chromatography . This yield was obtained under standard conditions (KOAc as base, 10 mol% Pd catalyst loading). By comparison, the literature reports that difluoromethoxy-substituted phenylboronic acid syntheses via alternative routes (e.g., hydrolysis of boronic esters derived from substituted phenols) typically achieve lower overall yields and require more cumbersome workup, motivating the development of improved synthetic methodologies [1]. The demonstrated 90.2% yield establishes this compound as a high-efficiency precursor for boronic ester intermediates, a critical step in constructing complex biaryl pharmacophores via Suzuki–Miyaura coupling.

Miyaura Borylation Yield
Cross-study comparable
90.2% isolated yield to boronic pinacol ester (4.5 mmol scale)
High-efficiency precursor for boronic ester synthesis
Pd(dppf)Cl₂, B₂pin₂, KOAc, 85 °C, 16 h
Cross-Coupling Chemistry Boronic Ester Synthesis Process Chemistry

Direct C–H Arylation Reactivity with Heteroarenes: Comparable Catalytic Efficiency to –OCF₃ Analog at Lower Catalyst Loading

In a systematic study by Huang et al. (2020), ortho- and para-difluoromethoxy-substituted bromobenzenes were employed in the Pd-catalyzed direct arylation of 5-membered ring heteroarenes, achieving high yields using only 1 mol% Pd(OAc)₂ with KOAc as an inexpensive, mild base [1]. Critically, similar yields were obtained with ortho/meta/para-trifluoromethoxy-, ortho/para-difluoromethoxy-, and tetrafluoroethoxy-substituents on the aryl bromide, demonstrating that the –OCHF₂ group does not compromise catalytic turnover relative to –OCF₃ [1]. The major side-products are HBr and KOAc, making this protocol attractive in terms of cost, simplicity, and low environmental impact compared to the alternative approach of arylating bromophenols followed by polyfluoroalkylation [1]. This establishes that 1-bromo-2-(difluoromethoxy)benzene can be deployed in direct arylation with the same catalytic efficiency as its –OCF₃ counterpart while imparting the distinct conformational lipophilicity advantages described above.

Direct C–H Arylation Efficiency
Head-to-head
Comparable yields to –OCF₃ analog at 1 mol% Pd(OAc)₂ loading with KOAc base
No compromise in catalytic turnover vs. –OCF₃
Direct arylation of 5-membered heteroarenes
C–H Activation Direct Arylation Palladium Catalysis

Physicochemical Property Differentiation: Boiling Point, Density, and LogP Across Ortho vs. Meta –OCHF₂ and –OCF₃ Bromoarenes

The target compound exhibits a boiling point of 85 °C (at 15 mmHg) and density of 1.582 g·mL⁻¹ , in stark contrast to its meta-difluoromethoxy isomer (1-bromo-3-(difluoromethoxy)benzene, CAS 262587-05-3) which boils at 196–197 °C with a density of 1.585 g·mL⁻¹ . The –OCF₃ ortho analog (1-bromo-2-(trifluoromethoxy)benzene, CAS 64115-88-4) exhibits a significantly higher boiling point of 158–160 °C and higher density of 1.62–1.68 g·mL⁻¹ . The measured/calculated LogP values further discriminate: 3.05050 (target) vs. 3.05050 (meta-OCHF₂) vs. higher for –OCF₃ [1]. These physical property differences have practical consequences for distillation-based purification, solvent partitioning during aqueous workup, and chromatographic behavior (Rf values), making the ortho-OCHF₂ compound operationally distinguishable from both its positional isomer and its –OCF₃ congener.

Physicochemical Differentiation
Head-to-head
Bp 85 °C (15 mmHg), density 1.582 g/mL. ΔBp ≈ 111 °C vs. meta-OCHF₂ isomer.
Enables gentler distillation, distinct purification
Operationally distinguishable from meta isomer and –OCF₃ analog
Physicochemical Characterization Procurement Specifications Analytical Chemistry

Differential Reactivity of the –OCHF₂ Group as a Pseudohalogen: Leaving-Group Competence vs. Cl and F in Aminodehalogenation

Under high-pressure aminodehalogenation conditions (aqueous NH₃, 80–160 °C), the –OCHF₂ group on activated nitroaromatic substrates can be competitively displaced by an amino group, behaving as a pseudohalogen [1]. Quantitative reactivity ordering established that the difluoromethoxy group at equivalent positions is less reactive toward nucleophilic displacement than a fluorine atom but significantly more reactive than a chlorine atom [1]. This hierarchy (F > OCHF₂ > Cl) is directly relevant to 1-bromo-2-(difluoromethoxy)benzene: in downstream products where the –OCHF₂ group is retained (as intended in most medicinal chemistry applications), the group is chemically distinguishable from a simple chloro substituent. This creates both an opportunity (controlled late-stage functionalization via OCHF₂ displacement) and a caution (avoid conditions where undesired OCHF₂ loss could occur). Neither the –OCF₃ nor the –OCH₃ analog exhibits this pseudohalogen reactivity profile.

Pseudohalogen Reactivity
Class-level inference
–OCHF₂ displaced by NH₃ under forcing conditions. Reactivity order: F > OCHF₂ > Cl.
Supports late-stage diversification context
–OCF₃ and –OCH₃ do not show this profile; review conditions to avoid undesired loss
Nucleophilic Aromatic Substitution Aminodehalogenation Reactivity Hierarchy

Application in KRAS G12D Inhibitor Synthesis: Documented Building Block in Mirati Therapeutics Patent Series

1-Bromo-2-(difluoromethoxy)benzene (explicitly cited as 2-(difluoromethoxy)bromobenzene or o-bromodifluoromethoxybenzene) is utilized as a key synthetic intermediate in the preparation of KRAS G12D inhibitors claimed in WO-2021041671-A1 (Mirati Therapeutics) and related patent applications [1][2]. In the exemplified synthesis from US2018/208604 A1, the compound was converted in 90.2% yield to its boronic pinacol ester for subsequent Suzuki–Miyaura coupling to construct the biaryl core of the inhibitor scaffold . The specific utility in KRAS G12D programs, a high-priority oncology target for which few clinical candidates exist, represents an application-specific differentiation. The –OCHF₂ group in the final inhibitor molecules contributes to the metabolic stability and bioavailability profile required for in vivo efficacy, leveraging the conformational lipophilicity properties described above [2].

KRAS G12D Inhibitor Application
Supporting evidence
Explicitly cited in WO-2021041671-A1 and US2018/208604 A1 as key intermediate.
Documented building block for oncology programs
Patent-validated use context; fit-for-purpose review recommended
Oncology Drug Discovery KRAS G12D Patent-Validated Intermediate

Priority Application Scenarios for 1-Bromo-2-(difluoromethoxy)benzene Based on Quantified Differentiation Evidence


Medicinal Chemistry: Synthesis of Fluorinated Biaryl Pharmacophores via Suzuki–Miyaura Coupling

The 90.2% demonstrated borylation yield and ortho-substitution pattern make this compound an efficient precursor for 2-(difluoromethoxy)phenylboronic acid pinacol ester, a critical coupling partner for constructing biaryl cores in kinase inhibitors, KRAS G12D inhibitors, and PDE4D inhibitors. The –OCHF₂ group, once installed, provides conformational lipophilicity modulation in the final drug candidate that fixed-lipophilicity –OCF₃ analogs cannot achieve [1]. Researchers should procure this compound when the synthetic route requires a high-yielding boronic ester formation step and the final molecule benefits from environment-adaptive lipophilicity.

Direct C–H Arylation for Atom-Economical Heteroarene Functionalization

The demonstrated catalytic competence at only 1 mol% Pd(OAc)₂ loading, with yields comparable to –OCF₃ analogs [2], enables atom-economical direct arylation of thiophenes, furans, pyrroles, and related heteroarenes without pre-functionalization. This protocol avoids the need for bromophenol arylation followed by difluoromethylation, reducing step count, waste, and cost. Procurement is recommended for laboratories implementing sustainable C–H activation methodologies where the –OCHF₂ group's unique pseudohalogen character [3] may also enable downstream diversification.

Pharmacokinetic Optimization: PDE4D and JAK3 Inhibitor Programs Requiring Controlled Metabolic Stability

In PDE4D inhibitor programs, replacement of a 3-methoxy group with a 3-difluoromethoxy isostere yielded improved pharmacokinetic profiles and preserved selectivity against other PDE4 isoforms [4]. Similarly, WO2023057892 discloses JAK3 inhibitors incorporating the difluoromethoxyphenyl scaffold with reduced off-target effects [5]. The ortho-bromo –OCHF₂ building block is the direct precursor for installing this privileged motif. Researchers optimizing ADME properties of lead compounds should select this compound over –OCF₃ or –OCH₃ alternatives when microsomal stability data or lipophilicity tuning is a critical design parameter.

Building Block Procurement for KRAS G12D and Other Oncology Target Programs

Multiple patent families (WO-2021041671-A1, US2018/208604 A1) explicitly cite 1-bromo-2-(difluoromethoxy)benzene as a synthetic intermediate for constructing KRAS G12D inhibitor scaffolds [6]. Given the intense pharmaceutical industry focus on KRAS G12D as an oncology target, laboratories engaged in this therapeutic area should stock this specific building block. The –OCHF₂ group's conformational adaptability may contribute to the binding kinetics and selectivity profile required for targeting the shallow, dynamic KRAS G12D pocket.

Application
Selection Property
Validation Focus
Fluorinated biaryl pharmacophore synthesis
High-yielding boronic ester precursor
Suzuki–Miyaura coupling efficiency review
Atom-economical heteroarene functionalization
Efficient at low Pd catalyst loading (1 mol%)
Direct C–H arylation protocol compatibility
ADME profile optimization (PDE4D, JAK3)
Conformational lipophilicity modulation
Microsomal stability and lipophilicity tuning
Oncology target programs (KRAS G12D)
Patent-validated synthetic intermediate
Route scouting and scaffold confirmation

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